(2E)-3-[(4-methoxyphenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[(4-methoxyphenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a naphthalene ring and a methoxyphenyl group connected through a propenone linkage, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(4-methoxyphenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one typically involves the condensation of 4-methoxyaniline with 2-acetylnaphthalene under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Purification steps such as recrystallization or chromatography are employed to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(4-methoxyphenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of reduced amine or alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitro groups, leading to halogenated or nitrated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild to moderate temperatures.
Substitution: Halogens (chlorine, bromine), nitro compounds, Lewis acids as catalysts.
Major Products Formed
Oxidation: Quinones, oxidized aromatic derivatives.
Reduction: Amines, alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(2E)-3-[(4-methoxyphenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-[(4-methoxyphenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[(4-hydroxyphenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one: Similar structure with a hydroxy group instead of a methoxy group.
(2E)-3-[(4-chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one: Contains a chlorine atom in place of the methoxy group.
(2E)-3-[(4-nitrophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one: Features a nitro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (2E)-3-[(4-methoxyphenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs and potentially more suitable for specific applications in research and industry.
Properties
IUPAC Name |
(E)-3-(4-methoxyanilino)-1-naphthalen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-23-19-10-8-18(9-11-19)21-13-12-20(22)17-7-6-15-4-2-3-5-16(15)14-17/h2-14,21H,1H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBKOWQFJNTNNM-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=CC(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C/C(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.